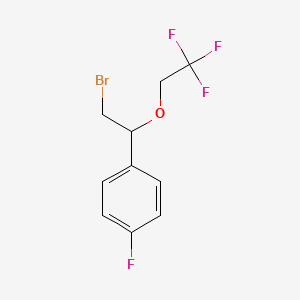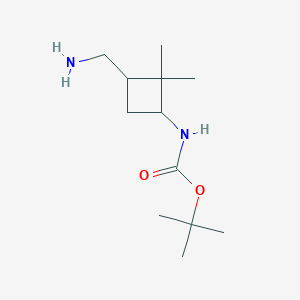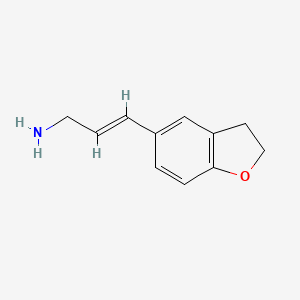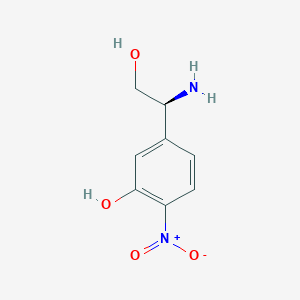
(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a phenol ring. This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves the nitration of a suitable phenol derivative followed by the introduction of the amino and hydroxyethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Aplicaciones Científicas De Investigación
(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (s)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Uniqueness
What sets (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol apart is its unique combination of functional groups and chiral center, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
5-[(1S)-1-amino-2-hydroxyethyl]-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2/t6-/m1/s1 |
Clave InChI |
GVGFAMRFVGVGSS-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CO)N)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid](/img/no-structure.png)
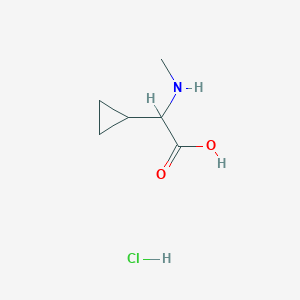
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13546572.png)
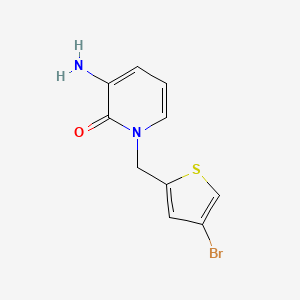
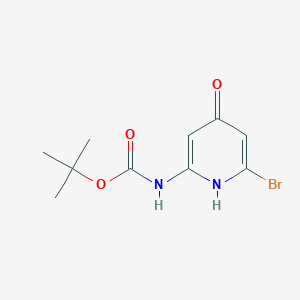
![N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13546587.png)
![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)
